Product packaging for Methyltriphenylphosphonium chloride(Cat. No.:CAS No. 1031-15-8)

Methyltriphenylphosphonium chloride

Cat. No.: B089626
CAS No.: 1031-15-8
M. Wt: 312.8 g/mol
InChI Key: QRPRIOOKPZSVFN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Historical Context of Phosphonium (B103445) Salts in Organic Synthesis

Phosphonium salts are a class of organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic groups. Their journey into the mainstream of organic synthesis is highlighted by the development of the Wittig reaction by Georg Wittig in the mid-20th century. youtube.com This groundbreaking reaction utilizes phosphonium ylides, which are typically generated from phosphonium salts, to convert aldehydes and ketones into alkenes with a high degree of control over the location of the newly formed carbon-carbon double bond. youtube.com Before the advent of the Wittig reaction, the synthesis of alkenes often involved multiple steps and offered poor control over the final product. youtube.com

The importance of phosphonium salts extends beyond the Wittig reaction. They are employed as phase-transfer catalysts, which facilitate reactions between reactants in immiscible phases, thereby enhancing reaction rates and efficiency. chemimpex.comrsc.org Quaternary phosphonium salts, in general, are noted for their thermal stability, making them robust catalysts in various chemical transformations. taylorandfrancis.com The development of new synthetic routes to access diverse phosphonium salts continues to be an active area of research, further expanding their applications in areas such as organocatalysis and materials science. nih.gov

Overview of Methyltriphenylphosphonium (B96628) Chloride's Role as a Versatile Reagent

Methyltriphenylphosphonium chloride, with the chemical formula C₁₉H₁₈ClP, is a white to off-white crystalline solid. cymitquimica.com It is soluble in polar organic solvents like methanol (B129727). cymitquimica.comchemicalbook.com Its primary and most well-known application is as a precursor to methylenetriphenylphosphorane (B3051586), a key Wittig reagent used to introduce a methylene (B1212753) (=CH₂) group into a molecule. wikipedia.org The synthesis of this phosphonium salt is typically achieved through the reaction of triphenylphosphine (B44618) with methyl chloride. google.com

The versatility of this compound is evident in its various roles in organic synthesis:

Wittig Reaction: It is a fundamental reagent for the methylenation of aldehydes and ketones, a crucial step in the synthesis of numerous complex organic molecules. chemimpex.com

Phase-Transfer Catalysis: It functions as a phase-transfer catalyst, promoting reactions between water-soluble and organic-soluble reactants. chemimpex.comchemicalbook.com

Synthesis of Organophosphorus Compounds: It serves as a key starting material for the preparation of other organophosphorus compounds. chemimpex.com

Other Applications: Research has also explored its use in inhibiting the corrosion of iron and as a potential neoplasm inhibitor due to its antimitochondrial effects. sigmaaldrich.comsigmaaldrich.com

The following table summarizes some of the key properties of this compound:

PropertyValueReference
Molecular FormulaC₁₉H₁₈ClP cymitquimica.com
Molecular Weight312.77 g/mol sigmaaldrich.com
AppearanceWhite to off-white crystalline solid cymitquimica.com
Melting Point221 °C (decomposes) chemimpex.comsigmaaldrich.com
SolubilitySoluble in methanol cymitquimica.comchemicalbook.com

Evolution of Research Trajectories Involving this compound

The research trajectory of this compound began with its fundamental application in the Wittig reaction. For decades, this remained its primary role in the arsenal (B13267) of synthetic organic chemists. However, as the field of catalysis evolved, so did the applications of this phosphonium salt.

In recent years, there has been a growing interest in the use of phosphonium salts, including this compound, as phase-transfer catalysts. chemimpex.comrsc.org This has broadened its utility beyond traditional olefination reactions. Furthermore, researchers have explored its catalytic activity in other transformations, such as the regio-controlled ring-opening polymerization of substituted epoxides. chemicalbook.com

Modern research continues to find new and innovative uses for this classic reagent. Its application in material science and biological systems, such as its anti-corrosion and potential anti-cancer properties, signifies a new chapter in the ongoing story of this compound. sigmaaldrich.comsigmaaldrich.com The continuous development of novel synthetic methods and the exploration of its reactivity in diverse chemical environments ensure that this compound will remain a relevant and valuable compound in academic and industrial research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18ClP B089626 Methyltriphenylphosphonium chloride CAS No. 1031-15-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPRIOOKPZSVFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432258
Record name Methyltriphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031-15-8
Record name Methyltriphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltriphenylphosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltriphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyltriphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z16KIM767
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Methyltriphenylphosphonium Chloride and Its Derivatives

Quaternization Reactions in the Synthesis of Methyltriphenylphosphonium (B96628) Chloride

The synthesis of methyltriphenylphosphonium chloride is primarily achieved through the quaternization of triphenylphosphine (B44618). This process involves the formation of a quaternary phosphonium (B103445) salt by the reaction of a phosphine (B1218219) with an organic halide.

Alkylation of Triphenylphosphine with Methyl Halides

The most common method for preparing this compound is the direct alkylation of triphenylphosphine with a methyl halide, typically methyl chloride. google.com The reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on the electrophilic carbon atom of the methyl halide. This forms a new carbon-phosphorus bond, resulting in the desired phosphonium salt. The general reaction is as follows:

(C₆H₅)₃P + CH₃Cl → [(C₆H₅)₃PCH₃]Cl google.com

Similarly, other methyl halides like methyl bromide can be used to produce the corresponding methyltriphenylphosphonium bromide. wikipedia.org The choice of halide can influence the reaction rate and conditions.

Reaction Conditions and Optimization for this compound Synthesis

The synthesis of this compound can be optimized by controlling various reaction parameters, including the solvent, temperature, pressure, and molar ratio of reactants.

One patented method describes the use of methanol (B129727) as a solvent. google.com The process involves reacting triphenylphosphine with methyl chloride in a molar ratio ranging from 1:1 to 1:2. google.com The reaction is followed by reflux, distillation, and recrystallization to yield a product with high purity (greater than 99%). This method also allows for the recycling of the solvent, making it more cost-effective and environmentally friendly. google.com

Another approach utilizes acetone (B3395972) as the solvent in a pressure reactor. chemicalbook.com In this procedure, triphenylphosphine is reacted with ethyl chloride (as a proxy for methyl chloride in the provided reference) at a temperature of 150°C and a pressure of 12 kg/cm ² for 40 hours. chemicalbook.com This process resulted in a high yield of 95.23%. chemicalbook.com

The table below summarizes the reaction conditions from a patented synthesis method.

ParameterValue
SolventMethanol
Molar Ratio (Triphenylphosphine:Methyl Chloride)1:1 to 1:2
Post-Reaction ProcessesReflux, Distillation, Recrystallization
Product Purity>99%
Data from a patented preparation method of triphenylmethylphosphonium chloride. google.com

Synthesis of Related Phosphonium Salt Derivatives

The fundamental quaternization reaction can be adapted to synthesize a variety of phosphonium salt derivatives with different functional groups attached to the phosphorus atom.

(Methoxymethyl)triphenylphosphonium (B8745145) Chloride

(Methoxymethyl)triphenylphosphonium chloride is a crucial reagent in organic synthesis, particularly in the Wittig reaction. guidechem.com Its synthesis involves the reaction of triphenylphosphine with chloromethyl methyl ether. wikipedia.org A detailed synthetic method involves dissolving triphenylphosphine in anhydrous acetone under a nitrogen atmosphere. The temperature is raised to 36-38°C, and methyl chloromethyl ether is added. The reaction proceeds for 3 hours at this temperature, after which the temperature is slowly increased to 46-48°C and held for another 3 hours. google.com The final product is obtained after filtration, washing with anhydrous ether, and drying, with yields reported to be as high as 88.5%. guidechem.comgoogle.com

A variation of this synthesis uses a mixture of methylal and acetyl chloride in place of chloromethyl methyl ether. wikipedia.org Another patented process reacts triphenylphosphine with acetyl chloride and dimethoxymethane (B151124) at a temperature of 10 to 40°C. google.com

The following table outlines the reaction conditions for the synthesis of (methoxymethyl)triphenylphosphonium chloride using methyl chloromethyl ether.

Reactant 1Reactant 2SolventTemperatureReaction TimeYield
TriphenylphosphineMethyl chloromethyl etherAnhydrous Acetone36-38°C then 46-48°C6 hours88.5%
Data from a synthesis method for (Methoxymethyl)triphenylphosphonium chloride. guidechem.comgoogle.com

α-Alkoxymethyltriphenylphosphonium Iodides

An efficient, one-pot method for the synthesis of α-alkoxymethyltriphenylphosphonium iodides has been developed using a triphenylphosphine/iodine combination at room temperature. researchgate.netnih.gov This method is versatile and can be used to produce a wide range of structurally diverse alkoxymethylphosphonium iodides in high yields, typically between 70% and 91%. researchgate.netnih.gov The general procedure involves taking triphenylphosphine and iodine in toluene (B28343) and stirring the mixture for a short period. Subsequently, a bis-alkoxymethane is added, and the reaction is stirred at room temperature. researchgate.net

π-Conjugated Phosphonium Salts

π-Conjugated phosphonium salts are a class of compounds with applications in optoelectronics and bioscience. researchgate.net Several methods have been developed for their synthesis.

One approach involves an electrochemical method for the intramolecular annulation of aryl phosphine compounds, leading to the construction of a C-P bond and the formation of π-conjugated phosphonium salts. rsc.org This method is notable for being catalyst- and external oxidant-free and proceeding at room temperature. rsc.org

Another strategy utilizes the photocyclization of phosphindolium salts to construct polycyclic π-conjugated phosphonium salts. researchgate.netdoaj.org This method has been shown to be facile and efficient. researchgate.netdoaj.org

A straightforward methodology for synthesizing π-expanded phosphonium salts integrated with a π-conjugated scaffold has been developed from phosphine oxides. rsc.org This one-step procedure often does not require chromatographic purification and can be used to create cyclic phosphonium salts with extensive conjugated systems. rsc.org

Furthermore, a green chemistry approach involves the visible-light-induced cyclization of aryl phosphines in the presence of air and a protonic acid to synthesize π-conjugated phosphonium salts. researchgate.net This transition-metal-free reaction is initiated by the homolysis of the P-H bond of phosphonium salts under visible light. researchgate.net

The synthesis of phosphonium salts with alkynyl π-substituents has also been reported through quaternization reactions. researchgate.net

1-Aminoalkylphosphonium Derivatives

The synthesis of N-protected 1-aminoalkylphosphonium salts, a key class of derivatives, has been advanced through novel and efficient strategies utilizing readily available substrates. tandfonline.com These compounds are valuable as effective α-amidoalkylating agents, which are precursors to N-acylimines or N-acyliminium cations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govtandfonline.com

One prominent method is a one-pot, three-component coupling reaction. This approach involves the condensation of an aldehyde with an amide, carbamate, lactam, or imide in the presence of a triarylphosphonium salt. tandfonline.comnih.gov This strategy is notable for its efficiency, ease of execution on a larger scale, and the absence of a need for a catalyst. nih.gov Most reactions proceed to completion in a short time frame (1–2 hours) at temperatures between 50 and 100 °C, with simple workup procedures providing good to excellent yields. nih.govacs.org For less reactive substrates like imides, the synthesis can be performed under solvent-free conditions, albeit at higher temperatures (150–170 °C) and for longer durations. acs.org Mechanistic studies have indicated that the intermediate species in these couplings are 1-hydroxyalkylphosphonium salts. acs.org

A second, more limited, step-by-step procedure is employed for the synthesis of N-protected 1-aminomethylphosphonium salts. tandfonline.comtandfonline.com This two-step method involves the initial transformation of amide-type substrates into their corresponding hydroxymethyl derivatives, followed by the substitution of the hydroxyl group with a triarylphosphine. tandfonline.comtandfonline.com While narrower in scope, both protocols represent valuable and complementary additions to the existing methodologies for producing a diverse range of N-protected 1-aminoalkylphosphonium salts. tandfonline.com

Table 1: One-Pot Synthesis of N-Protected 1-Aminoalkylphosphonium Salts
ReactantsConditionsProduct TypeYieldReference
Aldehydes, Amides/Carbamates/Lactams, Triarylphosphonium salt50-100 °C, 1-2 h, catalyst-freeN-protected 1-aminoalkylphosphonium saltGood to Excellent nih.gov
Aldehydes, Imides, Triarylphosphonium salt150-170 °C, up to 30 h, solvent-freeN-protected 1-aminoalkylphosphonium saltGood acs.org
Urea, Aldehyde (2 equiv.), Triarylphosphonium salt (2 equiv.)Variable1,1'-(carbonyldimino)bis(methyltriphenylphosphonium) salt84% nih.gov

Green Chemistry Approaches in Phosphonium Salt Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing phosphonium salts. These approaches aim to reduce waste, avoid harsh reagents, and minimize energy consumption.

Visible-Light-Induced Cyclization of Aryl Phosphines

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reaction pathways. One notable application is the photoinduced reaction of triarylphosphines with alkenes in the presence of a photocatalyst and carbonic acid. nih.gov This process results in a significant structural transformation, producing fused tricyclic phosphonium salts with a phosphatricyclo[4.3.0.02.9]nonene core. nih.gov The reaction involves a dearomatizing transannulation of a phenyl ring, a 1,2-migration of the phosphorus atom, and the incorporation of the alkene molecule. nih.gov This highly endergonic transformation is facilitated by the combination of visible light and a photocatalyst under mild conditions. nih.gov

Another strategy involves a visible-light-induced radical cascade phosphorylation/cyclization to create complex phosphorus-containing diazocine-fused carbazoles. nih.gov This metal-free photochemical tandem reaction proceeds under mild conditions and demonstrates a broad substrate scope. nih.gov Mechanistic studies suggest a sequence involving energy transfer, single electron transfer (SET) steps, radical addition, and cyclization to form the final product. nih.gov These methods highlight the potential of visible light to drive complex cyclizations that would be challenging through traditional thermal reactions.

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative green approach to synthesizing phosphonium salts by using electrical current to drive redox reactions, thus avoiding chemical oxidants. The electrochemical oxidation of tertiary phosphines, such as triphenylphosphine, at a glassy-carbon or graphite (B72142) electrode in an appropriate solvent like acetonitrile (B52724) is a key method. researchgate.netnottingham.ac.uk

The proposed mechanism for the electrosynthesis of certain phosphonium salts involves the generation of radical cations (R₃P⁺•) at the anode. researchgate.net These radical cations can then react with a starting phosphine molecule to form a dimeric radical cation, which is further oxidized to yield the final product, such as a diphosphonium salt. researchgate.net

Alternatively, in the presence of nucleophiles like primary amines, the electrolysis of triphenylphosphine can form monoalkylaminotriphenylphosphonium salts in moderate to good yields. researchgate.net The reaction pathway is believed to involve a one-electron oxidation of the phosphine to its cation radical, which is then attacked by the nucleophilic amine. A subsequent one-electron transfer and proton loss lead to the final aminophosphonium salt. researchgate.net This electrochemical approach offers a controlled and reagent-free way to access various phosphonium and quasiphosphonium salts. researchgate.net

Transition-Metal-Free Synthesis Protocols

To circumvent the cost and potential toxicity associated with transition-metal catalysts, several metal-free protocols for phosphonium salt synthesis have been developed. A notable method involves the reaction of triphenylphosphine with aryl bromides in refluxing phenol (B47542). nih.gov This approach tolerates a wide array of functional groups, including hydroxymethyl, hydroxyphenyl, and carboxyl groups, allowing for the synthesis of multifunctional aryltriphenylphosphonium bromides. nih.govacs.org The proposed mechanism is a two-step addition-elimination process. nih.gov While traditional metal-free reactions of this type often require very high temperatures (above 260 °C), the use of refluxing phenol allows the reaction to proceed at a more moderate temperature of around 182 °C. nih.govacs.org

Another set of protocols enables the one-step synthesis of triphenylphosphonium salts directly from benzyl (B1604629) and heteroaryl alcohols using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. organic-chemistry.org Two variations of this method have been established:

Direct mixing of the alcohol, TMSBr, and PPh₃, followed by heating. This is particularly suitable for acid-sensitive substrates. organic-chemistry.org

Stepwise addition, where TMSBr first reacts to form an intermediate benzyl bromide, which then reacts with PPh₃. This sequential approach often gives higher yields for alcohols with electron-neutral or electron-withdrawing groups. organic-chemistry.org

These transition-metal-free methods provide environmentally friendlier and often more accessible routes to a broad range of phosphonium salts. organic-chemistry.orgacs.org

Table 2: Comparison of Transition-Metal-Free Synthesis Protocols
Starting MaterialsReagents/SolventConditionsKey AdvantageReference
Triphenylphosphine, Aryl BromidesPhenol~182 °C (Reflux)Tolerates various functional groups (OH, COOH). nih.gov
Benzyl/Heteroaryl Alcohols, TriphenylphosphineTMSBr, 1,4-Dioxane80 °COne-pot conversion from alcohols, avoids pre-halogenation. organic-chemistry.org

Continuous-Flow Synthesis Methodologies

Continuous-flow technology is increasingly being applied to chemical synthesis to improve safety, efficiency, and scalability. In the context of phosphonium salts, flow chemistry offers precise control over reaction parameters such as temperature and time, which can suppress the formation of undesired byproducts. researchgate.net This is particularly advantageous for managing exothermic reactions or handling highly reactive intermediates.

Mechanistic Investigations of Reactions Involving Methyltriphenylphosphonium Chloride

Detailed Mechanisms of the Wittig Reaction

Ylide Generation: Deprotonation of Phosphonium (B103445) Salts

The initial and crucial step in the Wittig reaction is the formation of the phosphorus ylide. This is achieved through the deprotonation of a phosphonium salt. numberanalytics.com Methyltriphenylphosphonium (B96628) chloride, prepared from the SN2 reaction of triphenylphosphine (B44618) and methyl chloride, serves as the phosphonium salt. libretexts.orgmasterorganicchemistry.com

The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom are acidic. wvu.edumasterorganicchemistry.com Treatment with a strong base removes one of these protons to generate the ylide, a species with adjacent positive and negative charges, which can also be represented as a resonance structure with a phosphorus-carbon double bond, known as a phosphorane. adichemistry.comyoutube.com Common strong bases used for this purpose include n-butyllithium (n-BuLi) and sodium amide (NaNH₂). masterorganicchemistry.comorganicchemistrytutor.com The ylide is typically generated in situ and used immediately in the reaction with the carbonyl compound. adichemistry.commasterorganicchemistry.com

Table 1: Common Bases for Ylide Generation

Base Formula Strength
n-Butyllithium n-BuLi Very Strong
Sodium Amide NaNH₂ Strong
Sodium Hydride NaH Strong

Nucleophilic Addition and Oxaphosphetane Formation

Once the ylide is formed, it acts as a potent nucleophile. numberanalytics.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgoregonstate.edu The precise mechanism of what follows has been a subject of considerable study, with two primary pathways proposed. libretexts.orgopenstax.org

One proposed mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganicchemistrytutor.com

The alternative, classical mechanism suggests a stepwise process. libretexts.org The nucleophilic attack first leads to a dipolar, charge-separated intermediate known as a betaine (B1666868). libretexts.orgorganicchemistrytutor.com This betaine intermediate is generally unstable and rapidly undergoes ring closure to form the oxaphosphetane. numberanalytics.comorganicchemistrytutor.com However, salt-free betaines have not been detected, and it is believed that the oxaphosphetane is more stable. pitt.eduresearchgate.net The presence of lithium salts can lead to the formation of betaine-lithium bromide adducts. researchgate.net

Elimination to Alkene and Triphenylphosphine Oxide

The oxaphosphetane intermediate, whether formed directly or via a betaine, is transient. libretexts.orgopenstax.org It spontaneously and irreversibly decomposes to yield the final products. libretexts.orglibretexts.org This decomposition is a type of elimination reaction, specifically a retro-[2+2] cycloaddition. masterorganicchemistry.com

This step is driven by the high thermodynamic stability of the triphenylphosphine oxide byproduct, which contains a very strong phosphorus-oxygen double bond. adichemistry.comumass.edu The fragmentation of the four-membered ring results in the formation of the desired alkene and triphenylphosphine oxide. libretexts.orglibretexts.org A key advantage of the Wittig reaction is that the new double bond is formed specifically at the location of the original carbonyl group. libretexts.org

Stereochemical Control and Stereoselectivity in Wittig Olefination

The stereochemistry of the resulting alkene (E- or Z-isomer) is a critical aspect of the Wittig reaction and is determined during the formation of the oxaphosphetane. pitt.eduquora.com The stereochemical outcome is significantly influenced by the structure and reactivity of the ylide, as well as the specific reaction conditions employed. wikipedia.orgresearchgate.net

The nature of the substituents on the nucleophilic carbon of the ylide plays a pivotal role in determining the stereoselectivity of the reaction. adichemistry.comquora.com

Unstabilized Ylides : Ylides with alkyl groups (like the one derived from methyltriphenylphosphonium chloride) are considered "unstabilized" or "reactive". adichemistry.comresearchgate.net These ylides react rapidly and generally lead to the formation of the (Z)-alkene with high selectivity. wikipedia.orgquora.com This is often explained by a kinetically controlled reaction pathway where the sterically less hindered syn-oxaphosphetane is formed faster. adichemistry.comlibretexts.org

Stabilized Ylides : Ylides bearing electron-withdrawing groups (e.g., ester or ketone groups) on the carbanion are "stabilized" by resonance. adichemistry.comquora.com These ylides are less reactive, and the initial addition to the carbonyl is often reversible. quora.com This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to selectively form the (E)-alkene. adichemistry.comquora.com

Semistabilized Ylides : Ylides stabilized by aryl groups, such as benzyl (B1604629) ylides, are considered "semistabilized". They often produce mixtures of (E)- and (Z)-alkenes, with selectivity being poor. wikipedia.orgresearchgate.net

Table 2: Ylide Type and Predominant Alkene Isomer

Ylide Type Substituent on Ylide Carbon Reactivity Predominant Product Control
Unstabilized Alkyl, H High (Z)-Alkene Kinetic
Stabilized -C(O)R, -C(O)OR, -CN Low (E)-Alkene Thermodynamic

Reaction conditions, particularly the choice of solvent and the presence of salts, can profoundly impact the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org

Under salt-free conditions, the reaction is generally under kinetic control. wikipedia.orglibretexts.org However, the presence of lithium salts can promote the equilibration of intermediates, potentially through betaine-like species, leading to a change in the E/Z ratio, a phenomenon termed "stereochemical drift". wikipedia.orglibretexts.org For unstabilized ylides, performing the reaction in the presence of lithium iodide or sodium iodide in dimethylformamide (DMF) can increase the selectivity for the Z-isomer. wikipedia.org

The polarity of the solvent also plays a significant role. researchgate.netresearchgate.net For semistabilized ylides, nonpolar solvents like toluene (B28343) tend to favor the formation of the (Z)-alkene. researchgate.net In contrast, polar solvents can lead to a higher proportion of the (E)-alkene. researchgate.net For example, studies have shown that for certain reactions, high Z-selectivity was achieved in nonpolar solvents, while the E-isomer predominated in polar solvents. researchgate.net This effect is attributed to how the solvent interacts with and stabilizes the transition states leading to the different stereoisomeric oxaphosphetanes. researchgate.net

Betaine Intermediate and its Interconversion

The formation of a betaine intermediate is a critical, albeit debated, step in the context of the Wittig reaction, for which this compound is a common precursor to the necessary ylide. The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones. The process begins with the deprotonation of this compound by a strong base to form the phosphonium ylide, methylenetriphenylphosphorane (B3051586).

The classical mechanism proposes that the nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. byjus.comlibretexts.org This nucleophilic addition results in the formation of a dipolar, charge-separated intermediate known as a betaine. byjus.comnumberanalytics.com This betaine is characterized by an alkoxide anion and a phosphonium cation on adjacent carbon atoms.

The existence and stability of the betaine intermediate have been subjects of extensive research. libretexts.orgwikipedia.org It is now widely believed that for unstabilized ylides, such as the one derived from this compound, the subsequent steps occur rapidly. The betaine intermediate can undergo cyclization to form a four-membered ring structure called an oxaphosphetane. numberanalytics.comadichemistry.com

There is an ongoing discussion about whether the betaine is a true intermediate or if the oxaphosphetane is formed directly through a [2+2] cycloaddition. libretexts.orgwikipedia.org However, the betaine model remains a useful framework for understanding the reaction. Within this model, the betaine can exist as two diastereomers, erythro and threo. The interconversion between these diastereomers can occur through carbon-carbon bond rotation. libretexts.org The stereochemical outcome of the Wittig reaction is largely dependent on the relative rates of cyclization of these betaine diastereomers to the corresponding cis and trans oxaphosphetanes. The decomposition of the oxaphosphetane to the final alkene and triphenylphosphine oxide is the driving force of the reaction, propelled by the formation of the very stable phosphorus-oxygen double bond. adichemistry.commnstate.edu For unstabilized ylides, the reaction is typically under kinetic control, leading predominantly to the Z-alkene. libretexts.org

IntermediateKey FeaturesSubsequent Step
Betaine Dipolar, zwitterionic species with adjacent P⁺ and O⁻. Can exist as erythro and threo diastereomers.Cyclization
Oxaphosphetane Four-membered heterocyclic ring containing phosphorus and oxygen. Can exist as cis and trans isomers.Decomposition

Mechanisms in Phase Transfer Catalysis

This compound is an effective phase transfer catalyst (PTC), a substance that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. mnstate.edu The mechanism of phase transfer catalysis relies on the ability of the catalyst to transport a reactant from one phase to another where the reaction can proceed.

In a typical system, an ionic reactant, such as a nucleophile (e.g., cyanide), is soluble in the aqueous phase but insoluble in the organic phase, which contains the organic substrate. The methyltriphenylphosphonium cation, [CH₃P(C₆H₅)₃]⁺, possesses both lipophilic (the three phenyl groups) and hydrophilic (the positive charge) characteristics. This amphiphilic nature allows it to pair with the anion (e.g., CN⁻) from the aqueous phase, forming an ion pair, [CH₃P(C₆H₅)₃]⁺CN⁻.

This ion pair is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. Once in the organic phase, the anion is poorly solvated and thus highly reactive, or "naked". It can then readily react with the organic substrate. Following the reaction, the newly formed anion (e.g., chloride from an alkyl chloride substrate) pairs with the phosphonium cation and is transported back into the aqueous phase, regenerating the catalyst for another cycle. This process allows the reaction to proceed at a significant rate under mild conditions, which would otherwise be extremely slow or not occur at all.

Photochemical Reactions of this compound

The photochemistry of phosphonium salts, including this compound, involves the cleavage of the carbon-phosphorus bond. This cleavage can proceed through two primary pathways: homolysis and heterolysis.

Upon absorption of UV light, the methylene-phosphorus bond in a phosphonium salt can break.

Homolysis: This pathway involves the symmetrical cleavage of the C-P bond, resulting in the formation of a radical pair: a methyl radical (•CH₃) and a triphenylphosphinium radical cation ([•P(C₆H₅)₃]⁺). tandfonline.com Photoredox catalysis, using visible light, has also been employed to generate carbon radicals from triphenylphosphonium salts through the cleavage of the carbon-phosphorus bond, highlighting a homolytic pathway. digitellinc.com

Heterolysis: This pathway involves the unsymmetrical cleavage of the C-P bond. This can occur in two ways: formation of a methyl cation (⁺CH₃) and triphenylphosphine (P(C₆H₅)₃), or formation of a methyl anion (⁻CH₃) and a triphenylphosphonium cation ([P(C₆H₅)₃]⁺). The former is more common in photolytic reactions of this type. tandfonline.com

The preferred pathway, homolysis versus heterolysis, is often dependent on the substituents attached to the methylene (B1212753) carbon and the reaction conditions. tandfonline.com

The nature of the aromatic system attached to the phosphonium group or the methylene bridge significantly influences the photochemical reaction mechanism. tandfonline.com Studies on various substituted methyl triphenylphosphonium salts have demonstrated this effect. tandfonline.com

For instance, the photolysis of benzyltriphenylphosphonium (B107652) salts primarily shows homolysis of the methylene-phosphorus bond. In contrast, 2-(pyrenil)methyl triphenylphosphonium salts yield products exclusively from the heterolytic cleavage of that bond. Furthermore, 1-(naphthyl)methyltriphenylphosphonium salts exhibit both heterolytic and homolytic cleavage pathways. tandfonline.com These differences are attributed to the electronic and steric properties of the aromatic substituents, which can stabilize the resulting radical or ionic intermediates to varying degrees, thereby favoring one pathway over another. The triphenylphosphonium group itself, with its three phenyl rings, plays a crucial role in absorbing light and promoting these photoprocesses. rsc.org

Substituent on Methylene GroupPredominant Photochemical Pathway
BenzylHomolysis
2-(Pyrenil)methylHeterolysis
1-(Naphthyl)methylBoth Homolysis and Heterolysis

Reaction Mechanisms in Polymerization Processes

This compound and similar quaternary phosphonium salts act as effective catalysts or co-catalysts in various polymerization reactions, most notably in the ring-opening polymerization (ROP) of epoxides. acs.orgacs.org

In the ring-opening polymerization of epoxides, such as propylene (B89431) oxide or cyclohexene (B86901) oxide, the phosphonium salt can play a dual role. The mechanism often involves the activation of the epoxide monomer. The phosphonium cation can act as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the epoxide more susceptible to nucleophilic attack. acs.org

The chloride anion of this compound can then act as the nucleophile, attacking one of the carbon atoms of the activated epoxide ring. This attack opens the ring and generates an alkoxide intermediate with a covalently attached phosphonium group. This new alkoxide can then attack another epoxide monomer, propagating the polymer chain. The process continues until the monomers are consumed or the reaction is terminated. In some systems, particularly in the copolymerization of epoxides and CO₂, phosphonium salts are used as co-catalysts with metal complexes, where they facilitate the nucleophilic ring-opening step. acs.orgnih.gov The efficiency and mechanism of these polymerizations can be finely tuned by altering the structure of the phosphonium salt. acs.org

Catalytic Applications of Methyltriphenylphosphonium Chloride

Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.comillinois.edu Methyltriphenylphosphonium (B96628) chloride plays a crucial role as a reagent in several C-C bond-forming reactions, most notably the Wittig reaction. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemscene.comcymitquimica.com

Wittig Olefination for Alkene Synthesis

The Wittig reaction is a widely utilized method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.orgwiley-vch.de This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically generated in situ from a phosphonium (B103445) salt like methyltriphenylphosphonium chloride or bromide. libretexts.orgyoutube.com The reaction is renowned for its reliability and the ability to introduce a double bond at a specific location within a molecule. mnstate.edu

The process begins with the deprotonation of the phosphonium salt by a strong base to form the ylide. youtube.com This ylide then reacts with a carbonyl compound (aldehyde or ketone) through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgberkeley.edu This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. libretexts.orgberkeley.edu

A key feature of the Wittig reaction is its stereoselectivity, which is influenced by the nature of the ylide. wikipedia.orgberkeley.edu Unstabilized ylides, such as methylenetriphenylphosphorane (B3051586) derived from methyltriphenylphosphonium halides, generally lead to the formation of (Z)-alkenes. libretexts.orgwikipedia.org In contrast, stabilized ylides tend to produce (E)-alkenes. wikipedia.org The choice of solvent and the presence of lithium salts can also significantly impact the stereochemical outcome. wikipedia.org

The Wittig reaction is compatible with a variety of functional groups, including hydroxyl, ether, aromatic nitro, and ester groups. libretexts.org However, sterically hindered ketones may react slowly and result in poor yields. libretexts.org

Table 1: Examples of Wittig Olefination using Methyltriphenylphosphonium Halides

Starting Material (Aldehyde/Ketone)Wittig Reagent PrecursorBaseProductYieldReference
CamphorMethyltriphenylphosphonium bromidePotassium tert-butoxideMethylene (B1212753) derivative of camphor- libretexts.org
Aldehyde with nitro, azo, and phenoxide groupsMethyltriphenylphosphonium bromideSodium amideAlkene I62% libretexts.org
Ketone 17Methyltriphenylphosphonium bromidePotassium tert-butoxideAlkene substrate 1887% acs.org
BenzaldehydeBenzyltriphenylphosphonium (B107652) chlorideSodium hydroxide(E)- and (Z)-Stilbene- chegg.com
9-AnthraldehydeBenzyltriphenylphosphonium chlorideSodium hydroxideAlkene product 4- mnstate.edu
Quinoline-3-carbaldehydeBenzyl (B1604629) bromide (to form Wittig salt)-cis- and trans-stilbenes with quinoline (B57606) moiety21-75% (cis), 2-10% (trans) nih.gov

Functionalization of Aromatic Rings

The selective functionalization of aromatic rings is a critical process in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.org While direct C-H activation and cross-coupling reactions are common methods, the Wittig reaction, utilizing reagents derived from this compound, can also be employed to introduce alkenyl groups onto aromatic systems. For instance, the reaction of an aryl aldehyde with a phosphonium ylide can lead to the formation of stilbene (B7821643) derivatives, which are compounds with two phenyl rings connected by a double bond. fu-berlin.de This approach allows for the construction of complex aromatic structures. nih.gov

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. utm.my This is achieved by using a phase transfer agent, or catalyst, which is capable of transporting a reactant from one phase to the other where the reaction can occur. utm.my this compound is known to act as a phase transfer catalyst. cymitquimica.com

Enhancing Efficiency in Immiscible Reaction Phases

Quaternary phosphonium salts, such as this compound, are effective phase transfer catalysts due to their ability to form lipophilic ion pairs with anions from the aqueous phase. nih.gov These ion pairs can then migrate into the organic phase and react with the organic substrate. This process enhances reaction rates and allows for milder reaction conditions. The efficiency of a phase transfer catalyst is often linked to its lipophilicity; more lipophilic catalysts tend to be more effective. nih.gov The use of PTC can offer several advantages, including reduced reliance on organic solvents, scalability, and the ability to use simpler and less expensive bases. nih.gov

Regio-Controlled Ring-Opening Polymerization of Substituted Epoxides

This compound also serves as a catalyst for the regio-controlled ring-opening polymerization of substituted epoxides. sigmaaldrich.comsigmaaldrich.comcymitquimica.comchemicalbook.com This type of polymerization is crucial for the synthesis of polyethers with well-defined structures. In these reactions, the phosphonium salt can act as an initiator. The polymerization of epoxides can be a complex process, and achieving control over the regioselectivity of the ring-opening is essential for obtaining polymers with desired properties. researchgate.netyoutube.com The combination of a Lewis acid with a Lewis base, such as a phosphonium salt, can create a highly active catalytic system for the ring-opening copolymerization of epoxides and anhydrides, leading to polyesters with controlled molecular weights and narrow distributions. rsc.org

Other Catalytic Applications

Beyond the applications detailed above, this compound and its derivatives have been explored in other catalytic contexts. For instance, certain phosphonium salts have been investigated for their ability to catalyze the addition of acid chlorides to epoxides, yielding synthetically useful halohydrin esters. nih.gov The versatility of phosphonium salts continues to make them subjects of interest in the development of new catalytic methodologies.

Catalysis of Addition Reactions (e.g., Diethylzinc (B1219324) to Aldehydes)

The addition of organozinc reagents, such as diethylzinc, to aldehydes is a significant carbon-carbon bond-forming reaction in organic chemistry, often yielding chiral secondary alcohols. A thorough review of chemical databases and scholarly articles provides no clear indication that this compound is employed as a catalyst for this transformation. Instead, the literature describes a variety of other catalysts that effectively promote this reaction.

While direct catalytic use is not documented, it is important to note that phosphonium salts, including methyltriphenylphosphonium derivatives, are well-established as phase-transfer catalysts (PTCs). slideshare.nettcichemicals.com In this capacity, they facilitate reactions between reagents that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). tcichemicals.com Phase-transfer catalysis is a powerful technique for accelerating a wide range of reactions, including addition reactions. alfachemic.com However, specific examples detailing the use of this compound as a phase-transfer catalyst for the addition of diethylzinc to aldehydes are not prominent in the available literature.

Catalysis of Dehydration Reactions (e.g., Aldoximes to Nitriles)

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. Similar to the case of addition reactions, there is a lack of scientific reports citing this compound as a catalyst for this specific dehydration process.

Phosphonium salts can be involved in dehydration reactions, often as part of a reagent system rather than as a direct catalyst. For instance, the Appel reaction utilizes a triphenylphosphine and a tetrahalomethane to convert alcohols to alkyl halides, a process that involves a dehydration mechanism. However, this is a stoichiometric reaction, not a catalytic one in the traditional sense.

As with addition reactions, the potential for this compound to act as a phase-transfer catalyst in dehydration reactions exists. By transferring a reactive species across a phase boundary, a PTC can enable a dehydration reaction that might otherwise be slow or require harsh conditions. Nevertheless, specific, well-documented examples of this compound catalyzing the dehydration of aldoximes to nitriles are not found in the surveyed literature.

Advanced Research Areas and Applications of Methyltriphenylphosphonium Chloride

Applications in Materials Science

The utility of methyltriphenylphosphonium (B96628) chloride in materials science is primarily centered on its catalytic capabilities, which allow for the precise construction of complex molecules and materials.

Polymer Synthesis and Engineering

Methyltriphenylphosphonium chloride serves as an effective catalyst for the regio-controlled ring-opening polymerization of substituted epoxides. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This process is crucial in polymer engineering as it allows for the synthesis of polyethers with highly specific and controlled structures. The catalyst guides the reaction to proceed in a predictable manner, influencing the polymer's final architecture and, consequently, its physical and chemical properties. This level of control is essential for creating specialized polymers tailored for advanced applications.

Development of Advanced Catalytic Materials

Beyond its direct use in polymerization, this compound is instrumental in the development of advanced catalytic materials. sigmaaldrich.comsigmaaldrich.com Its function as a catalyst in C-C bond formation reactions highlights its utility in organic synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com By facilitating specific chemical transformations, it contributes to the creation of novel materials with desired functionalities. This catalytic role is a cornerstone of its application in materials science, enabling the engineering of materials at a molecular level for various technological uses, including corrosion inhibition for iron. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Interactive Table 1: Summary of Applications in Materials Science

Application Area Specific Use of this compound Key Outcome
Polymer Synthesis Catalyst for regio-controlled ring-opening polymerization. sigmaaldrich.comscientificlabs.com Production of polymers with specific, predictable structures and properties.
Advanced Materials Facilitates C-C bond formation. sigmaaldrich.comsigmaaldrich.com Synthesis of novel materials with tailored functionalities.
Corrosion Inhibition Used as a corrosion inhibitor for iron. sigmaaldrich.com Protection of metallic materials from degradation.

Biological Research and Biomedical Applications

In the biomedical arena, the triphenylphosphonium (TPP) cation, the active component of this compound, is extensively exploited for its ability to target mitochondria, the powerhouses of the cell.

Probes for Cellular Processes and Drug Delivery Systems

The TPP moiety is a foundational component for creating probes to study mitochondrial function and for designing sophisticated drug delivery systems. nih.govnih.gov Researchers have engineered liposomal drug delivery systems where the TPP unit is conjugated to other molecules, such as polyethylene (B3416737) glycol-phosphatidylethanolamine (PEG-PE), to form a mitochondria-targeting vehicle. nih.gov These TPP-functionalized liposomes can be loaded with therapeutic agents, like the anticancer drug Doxorubicin, to shuttle the payload directly to the mitochondria of target cells. nih.govrsc.org This targeted approach enhances the efficacy of the drug while potentially minimizing off-target effects. The TPP group's ability to facilitate entry into the cell and mitochondria also makes it valuable for developing cellular imaging probes. nih.gov

Mitochondria-Targeted Compounds: Mechanisms and Applications

The primary mechanism enabling these applications is the ability of the lipophilic TPP cation to accumulate within mitochondria. nih.govnih.gov This accumulation is driven by the significant negative membrane potential of the inner mitochondrial membrane (around -120 to -180 mV). researchgate.net The positive charge of the TPP cation is delocalized over its three phenyl rings, allowing it to pass through cellular and mitochondrial membranes. nih.govresearchgate.net

This electrochemical gradient can lead to a concentration of TPP-conjugated molecules inside the mitochondrial matrix that is 100 to 1000 times higher than in the extracellular environment. nih.govresearchgate.net The first compound designed for this purpose was the methyl-triphenylphosphonium cation in 1969. nih.gov This targeted delivery is a powerful strategy for studying mitochondrial physiology and for delivering therapeutics directly to this critical organelle. nih.gov

Neoplasm Inhibition Studies

A significant application stemming from mitochondria-targeting is in cancer research, specifically in neoplasm inhibition. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Since mitochondria play a key role in programmed cell death (apoptosis), targeting them is a promising strategy for cancer therapy. rsc.org

Research has shown that linking the TPP moiety to anticancer agents can overcome drug resistance and effectively induce apoptosis in tumor cells. nih.gov For instance, TPP-Doxorubicin complexes have demonstrated good mitochondrial targeting and the ability to trigger cell death through the mitochondrial pathway. nih.gov Similarly, conjugating TPP with naturally derived antitumor compounds like Honokiol and glycyrrhetinic acid enhances their ability to specifically target mitochondria, arrest the cell cycle, and inhibit cancer cell proliferation and migration. nih.gov Studies using TPP-functionalized liposomes to deliver Doxorubicin to human colorectal carcinoma (HCT116) and breast cancer (MCF7) cells resulted in triggered oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. rsc.org

Interactive Table 2: Summary of Biomedical Research Applications

Application Area Mechanism/Use Examples of Findings
Cellular Probes & Drug Delivery TPP acts as a mitochondria-targeting chaperone. nih.gov Development of TPP-conjugated liposomes to deliver drugs like Doxorubicin. nih.govrsc.org
Mitochondrial Targeting The lipophilic TPP cation accumulates in the mitochondrial matrix due to the high negative membrane potential. nih.govnih.govresearchgate.net Can achieve up to a 1000-fold concentration increase inside mitochondria. nih.govresearchgate.net
Neoplasm Inhibition Delivers compounds to mitochondria to induce apoptosis and inhibit cancer cell proliferation. sigmaaldrich.comnih.gov TPP-Doxorubicin and TPP-Honokiol complexes show enhanced anti-cancer activity. nih.gov

Corrosion Inhibition Studies

This compound and its derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes corrosive processes.

Application in Acidic Media for Metal Protection

Research has demonstrated the utility of triphenylphosphonium salts in mitigating the corrosion of mild steel in strong acid solutions such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). rsc.orgpnnl.gov For instance, studies on phosphonium (B103445) salts like butyl triphenyl phosphonium bromide (BuTPPB) and hexadecyltriphenylphosphonium bromide (HPP) show significant corrosion inhibition. rsc.orgchem-soc.si

The inhibition efficiency of these compounds is concentration-dependent, increasing as more inhibitor is added to the acidic solution. chem-soc.si In a 1 M HCl solution, HPP has been shown to achieve a remarkable inhibition efficiency of up to 99.1% at a concentration of just 0.07 mM. chem-soc.si Similarly, another related compound, 1-vinylimidazolium-3-methyltriphenyl phosphonium dihexafluoroantimonate (VIMTPPF), was found to be an efficient inhibitor for carbon steel in 1.0 M HCl, reaching an efficiency of about 88% at a concentration of 5.0x10⁻⁴ M. juniperpublishers.com

These phosphonium-based inhibitors function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chem-soc.si This is evidenced by shifts in the corrosion potential and changes in the Tafel slopes (βa and βc) in electrochemical studies. chem-soc.si The effectiveness of these inhibitors can be influenced by temperature; for some, the inhibition percentage decreases as temperature rises, suggesting the nature of the adsorption mechanism. juniperpublishers.com

Table 1: Inhibition Efficiency of Triphenylphosphonium Derivatives in Acidic Media

CompoundMetalMediumConcentrationInhibition Efficiency (%)Reference
Hexadecyltriphenylphosphonium bromide (HPP)Mild Steel1 M HCl0.07 mM99.1 chem-soc.si
Butyl triphenyl phosphonium bromide (BuTPPB)Mild Steel0.5 M H₂SO₄VariesHigh rsc.org
1-vinylimidazolium-3-methyltriphenyl phosphonium dihexafluoroantimonate (VIMTPPF)Carbon Steel1.0 M HCl5.0x10⁻⁴ M~88 juniperpublishers.com

Adsorption Behavior on Metal Surfaces

The protective action of methyltriphenylphosphonium derivatives is fundamentally linked to their adsorption onto the metal surface. This process involves the formation of a protective film that shields the metal from the corrosive electrolyte. rsc.orgchem-soc.si The adsorption process is complex and can involve different types of interactions.

The adsorption of these inhibitor molecules typically follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. chem-soc.simdpi.com The mechanism of adsorption is often a combination of physical and chemical processes (physisorption and chemisorption). chem-soc.si

Physisorption occurs due to electrostatic interactions. In acidic solutions, the metal surface often carries a charge, and the cationic phosphonium species are attracted to it. chem-soc.siChemisorption involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms (e.g., iron). chem-soc.simdpi.com The presence of π-electrons in the phenyl rings and the phosphorus atom in the phosphonium cation facilitates this chemical bonding with the metal surface. rsc.org

Asymmetric Synthesis and Stereoselective Transformations

This compound is a cornerstone reagent in organic synthesis, most famously as a precursor to a Wittig reagent. researchgate.net The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones, and it offers a significant degree of control over the stereochemical outcome of the product alkene. worktribe.comresearchgate.net

The process begins with the deprotonation of this compound (or more commonly, the bromide salt) with a strong base to form the corresponding phosphorus ylide, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). researchgate.net This ylide is the active Wittig reagent that reacts with a carbonyl compound. researchgate.net

The stereoselectivity of the Wittig reaction—that is, the preference for forming either the (Z)-alkene (cis) or the (E)-alkene (trans)—is highly dependent on the stability of the phosphorus ylide used. worktribe.comresearchgate.net

Unstabilized Ylides : Ylides derived from simple alkyltriphenylphosphonium salts, such as this compound, are considered "unstabilized." When these ylides react with aldehydes, they predominantly form the (Z)-alkene. researchgate.net

Stabilized Ylides : If the carbon atom of the ylide is attached to an electron-withdrawing group (like an ester or ketone), the ylide is "stabilized" by resonance. These stabilized ylides react to give the (E)-alkene with high selectivity. researchgate.net

Semi-stabilized Ylides : Ylides bearing an aryl or vinyl group are considered "semi-stabilized" and often result in poor selectivity, yielding a mixture of (E) and (Z) isomers. researchgate.net

Therefore, by choosing the appropriate phosphonium salt precursor, chemists can direct the synthesis towards a desired stereoisomer. While the standard Wittig reaction using an achiral phosphonium salt and an achiral carbonyl compound results in stereoselective but not enantioselective synthesis, it is a critical tool in transformations where control of double bond geometry is paramount. worktribe.comrsc.org

Integration in Deep Eutectic Solvents (DES) and Ionic Liquids

Methyltriphenylphosphonium salts are valuable components in the formulation of Deep Eutectic Solvents (DES). researchgate.net DES are mixtures of a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) or phosphonium salt, and a hydrogen bond donor (HBD), like glycerol (B35011) or ethylene (B1197577) glycol. researchgate.netnih.gov These mixtures often have a melting point significantly lower than their individual components, creating a new class of "green" solvents with tunable properties. researchgate.net

As Solvents and Electrolytes for Redox Flow Cells

Redox flow batteries (RFBs) are promising for large-scale energy storage. researchgate.netdntb.gov.ua A key component is the electrolyte, and researchers are exploring non-aqueous electrolytes like DES to overcome the limitations of aqueous systems, such as a narrow electrochemical stability window. researchgate.netdntb.gov.ua

While DES based on choline (B1196258) chloride have been investigated as electrolytes in vanadium and vanadium-iron RFBs, showing improved specific capacity and thermal stability, the application of methyltriphenylphosphonium-based DES in this area is still an emerging field. researchgate.networktribe.comresearchgate.net Although phosphonium-based DES are known and their general properties have been studied, specific research detailing the performance of this compound-based DES as the primary solvent and electrolyte in redox flow cells is limited in publicly available literature. worktribe.com The potential exists, but further investigation is required to evaluate their efficiency, conductivity, and stability in a functioning RFB system.

Role in Polymerization within DES

Deep eutectic solvents are gaining attention as sustainable media for polymerization reactions. mdpi.com They can serve as green alternatives to volatile organic compounds and can influence the polymerization process itself. Free-radical polymerization, including advanced techniques like atom transfer radical polymerization (ATRP), has been successfully carried out in DES media. researchgate.net

Phosphonium-based DES, formed from salts like methyltriphenylphosphonium bromide, are being explored for various applications. researchgate.netnih.gov In the context of polymerization, a DES can play multiple roles:

Green Solvent : It can dissolve monomers and initiators, providing a non-volatile and often biodegradable reaction medium.

Catalyst/Additive : The components of the DES can interact with the catalyst or monomers, potentially enhancing polymerization rates and control. mdpi.comresearchgate.net For example, DES have been used as additives in the iron-mediated ATRP of methyl methacrylate, allowing the reaction to proceed without the need for additional complex ligands. researchgate.net

Template : The unique structured environment of a DES can influence the structure of the resulting polymer.

The use of phosphonium-containing ionic liquids and polymers is an active area of research, with applications in materials science. While the broad utility of DES in polymerization is established, the specific role and advantages of using a this compound-based DES as the reaction medium is a subject of ongoing research interest.

Methodological Approaches in Methyltriphenylphosphonium Chloride Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the identification and structural analysis of methyltriphenylphosphonium (B96628) chloride. These techniques probe the interactions of the molecule with electromagnetic radiation, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of methyltriphenylphosphonium chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of phosphorus, hydrogen, and carbon atoms within the molecule.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for phosphonium (B103445) salts. The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp and readily interpretable spectra. For methyltriphenylphosphonium salts, the ³¹P chemical shift is a key identifier. For instance, the closely related methyltriphenylphosphonium bromide shows a characteristic ³¹P chemical shift at approximately 24.3 ppm. researchgate.netspectrabase.com The chemical shift for this compound is expected to be in a similar region, as the halide counter-ion generally has a minor effect on the phosphorus chemical shift. The typical range for tetracoordinate phosphorus(V) compounds, such as phosphonium salts, is broad, but specific structural types have more defined ranges. organicchemistrydata.orgtrilinkbiotech.com

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl and phenyl protons. The protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region (approximately 7.6-7.9 ppm). chemicalbook.com The methyl protons, being attached to the positively charged phosphorus atom, are deshielded and appear as a doublet further downfield than a typical methyl group, with a characteristic coupling to the phosphorus atom (²J(P,H)). For methyltriphenylphosphonium bromide, this doublet appears around 3.27 ppm with a coupling constant (J(P-H)) of about 13.3 Hz. chemicalbook.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display signals for the methyl carbon and the four distinct carbons of the phenyl groups (ipso, ortho, meta, and para). The carbon atoms are coupled to the phosphorus atom, resulting in splitting of the signals. The ipso-carbon (the carbon directly attached to phosphorus) shows a large coupling constant (¹J(P,C)), while the ortho, meta, and para carbons exhibit smaller two-, three-, and four-bond couplings, respectively. researchgate.net For a similar compound, (methoxymethyl)triphenylphosphonium (B8745145) chloride, the phenyl carbons appear in the range of 117-135 ppm. spectrabase.com

NucleusTypical Chemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
³¹P~24Singlet-P⁺
¹H~7.6-7.9Multiplet-Phenyl-H
¹H~3.3Doublet²J(P,H) ≈ 13 HzCH₃-P⁺
¹³C~130-135Multiplet-Phenyl-C
¹³C~117Doublet¹J(P,C)Ipso-Phenyl-C
¹³CData not availableDoublet¹J(P,C)CH₃-P⁺

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and extensive fragmentation. emory.edu

For this compound, the mass spectrum would be expected to show a prominent peak for the intact cation, methyltriphenylphosphonium ([C₁₉H₁₈P]⁺), at an m/z corresponding to its molecular weight (277.12 g/mol ). Due to the high energy of EIMS, significant fragmentation would occur. arxiv.org Common fragmentation pathways for phosphonium salts involve the loss of substituents from the phosphorus atom. Therefore, fragments corresponding to the loss of a methyl group ([C₁₈H₁₅P]⁺, triphenylphosphine (B44618) cation) or a phenyl group would likely be observed. The analysis of these fragmentation patterns can provide valuable structural confirmation. nih.govchemrxiv.org

Electrochemical Methods for Kinetic and Mechanistic Studies

Electrochemical techniques are employed to study the redox behavior of this compound and to investigate its role in various electrochemical processes, such as corrosion inhibition.

Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the redox properties of a species in solution. ossila.comlibretexts.org By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained which can reveal the potentials at which redox events occur and provide insights into the kinetics and reversibility of these processes. researchgate.net Studies on various phosphonium salts have demonstrated that the electrochemical window and reduction potential are dependent on the structure of the cation. researchgate.netacs.org The electrochemical reduction of phosphonium cations often proceeds via a one-electron transfer to form a phosphoranyl radical, which can then undergo further reactions.

Double Potential Step Chronoamperometry (DPSCA) is another electrochemical technique used to study the kinetics of electrode reactions and coupled chemical reactions. libretexts.orgpineresearch.com In DPSCA, the potential is stepped to a value where an electrode reaction occurs, and then stepped back to the initial potential. als-japan.com The current is measured as a function of time. By analyzing the current-time profiles of the forward and reverse steps, information about the stability of the electrochemically generated species and the rates of any follow-up reactions can be obtained. researchgate.net This technique can be particularly useful in elucidating the mechanism of electrochemical reactions involving this compound. jlu.edu.cn

Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are powerful techniques for studying the corrosion of metals and the effectiveness of corrosion inhibitors. jmaterenvironsci.com this compound has been investigated for its potential as a corrosion inhibitor for metals such as iron and aluminum. sigmaaldrich.comsigmaaldrich.com

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of an electrochemical system over a range of frequencies. jmaterenvironsci.com The resulting data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor like this compound indicate the formation of a protective film on the metal surface, which hinders the corrosion process.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal sample and measuring the resulting current to construct a polarization curve (Tafel plot). mdpi.comresearchgate.net From this curve, key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp) can be determined. mdpi.comresearchgate.net A decrease in icorr and a shift in Ecorr in the presence of this compound would signify its inhibitive effect on the corrosion process.

TechniqueKey Parameters MeasuredInformation Obtained
Cyclic Voltammetry (CV)Peak potentials (Epa, Epc), Peak currents (ipa, ipc)Redox potentials, Reversibility of electron transfer, Reaction mechanism
Double Potential Step Chronoamperometry (DPSCA)Current-time transientsKinetics of electron transfer, Stability of intermediates, Coupled chemical reactions
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance (Rct), Double-layer capacitance (Cdl)Corrosion inhibition efficiency, Formation of protective films, Adsorption mechanism
Potentiodynamic PolarizationCorrosion potential (Ecorr), Corrosion current density (icorr), Polarization resistance (Rp)Corrosion rate, Inhibition efficiency, Anodic/cathodic control

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide a molecular-level understanding of the structure, properties, and reactivity of this compound. sigmaaldrich.com These methods complement experimental techniques by offering insights that are often difficult or impossible to obtain through experiments alone.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of the methyltriphenylphosphonium cation and to calculate its electronic structure, vibrational frequencies, and NMR chemical shifts. rsc.org Such calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the bonding and charge distribution within the molecule.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in the condensed phase, such as in solution or as an ionic liquid. These simulations can provide information about the solvation structure, transport properties (like diffusion coefficients and viscosity), and the interactions between the cation, the chloride anion, and solvent molecules. Theoretical studies on other phosphonium-based ionic liquids have provided valuable insights into their structure-property relationships, which can be extended to understand the behavior of this compound. nih.gov

Density Functional Theory (DFT) Simulations of Ylide Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov In the context of phosphonium ylides derived from this compound, DFT calculations are instrumental in understanding their behavior in complex reactions. mdpi.commdpi.com

Researchers employ DFT to model reaction mechanisms step-by-step, such as in ruthenium-catalyzed dehydrogenative annulations involving α-carbonyl phosphonium ylides. mdpi.com These simulations can elucidate the entire catalytic cycle, including substrate activation, insertion, and elimination steps. mdpi.com By calculating the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the electron-donating or accepting capabilities of the ylide, which is fundamental to predicting its reactivity. mdpi.comresearchgate.net For instance, a comparative DFT study demonstrated that while a phosphonium ylide is more reactive in C–H activation steps, a sulfoxonium ylide is favored in the subsequent ylide insertion step of a reaction pathway. mdpi.com This level of detail allows for a rational explanation of experimental outcomes, such as product selectivity. mdpi.com

Transition State Analysis and Energy Barriers

Transition state analysis is a critical component of mechanistic studies, focusing on identifying the highest energy point along a reaction coordinate, known as the transition state. nih.gov The energy required to reach this state from the reactants is the activation energy or energy barrier. DFT calculations are frequently used to locate transition state structures and compute their corresponding energy barriers. mdpi.com

Table 1: Calculated Free Energy Barriers in a Ru-Catalyzed Annulation

This interactive table presents data from a DFT study on the comparative reactivity of phosphonium and sulfoxonium ylides.

Kinetic Analysis of Reaction Pathways

Kinetic analysis involves the experimental measurement of reaction rates to deduce the reaction mechanism. copernicus.org This is typically achieved by monitoring the change in concentration of reactants or products over time under controlled conditions. copernicus.org Techniques such as Fourier transform infrared (FTIR) spectroscopy can be employed to follow the progress of a reaction by measuring the characteristic absorbance bands of the involved chemical species. copernicus.org By systematically varying the concentrations of reactants and catalysts, researchers can determine the rate law for the reaction, which provides mathematical evidence for the involvement of specific species in the rate-determining step. This experimental data is crucial for validating the mechanisms proposed from theoretical studies, such as DFT calculations. copernicus.org

Crystallographic Studies for Structural Elucidation

Single-crystal X-ray crystallography is considered the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. northwestern.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. northwestern.edu The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

For compounds like this compound, crystallographic studies provide unambiguous confirmation of its molecular structure. The data obtained includes precise bond lengths, bond angles, and torsion angles within the methyltriphenylphosphonium cation and the relative position of the chloride anion. northwestern.eduresearchgate.net This information is fundamental for understanding the compound's steric and electronic properties and serves as a benchmark for validating the accuracy of computational models. researchgate.net

Table 2: Example Crystallographic Data for a Methyltriphenylphosphonium Salt

The following interactive table shows selected bond length and angle data for the related compound methyltriphenylphosphonium bromo(pentafluorophenyl) aurate(I), illustrating the type of information obtained from crystallographic analysis.

Future Directions in Methyltriphenylphosphonium Chloride Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of phosphonium (B103445) salts, including methyltriphenylphosphonium (B96628) chloride, often involves the use of volatile and hazardous organic solvents like benzene (B151609) or toluene (B28343) and requires heating for extended periods. youtube.comprepchem.com Modern research is increasingly focused on developing "green" and more sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A significant advancement in this area is the adoption of mechanochemistry. Solvent-free methods for synthesizing phosphonium salts have been developed where triphenylphosphine (B44618) is reacted with solid organic halides by high-energy ball milling at ambient temperatures. rsc.org This technique not only eliminates the need for solvents but can also lead to different product selectivities compared to solution-based reactions. rsc.org For instance, grinding reactants in a mortar and pestle has been successfully employed for Wittig reactions, showcasing the potential of mechanochemistry in this field. acs.orgwordpress.com

Microwave-assisted synthesis represents another promising green approach. Microwave irradiation can dramatically accelerate the rate of reaction for the synthesis of phosphonium salts, often under solvent-free conditions. researchgate.net This method offers a significant reduction in reaction time and energy usage compared to conventional heating. researchgate.net

Furthermore, efforts are being made to replace hazardous solvents and reagents in the context of the Wittig reaction, which is the primary application of the ylide derived from methyltriphenylphosphonium chloride. Research has demonstrated the feasibility of conducting the Wittig reaction in water or even eliminating the solvent entirely, which aligns with the principles of green chemistry. beyondbenign.org Additionally, photoactivated methods using visible light are emerging as a sustainable way to access diverse quaternary phosphonium salts, avoiding harsh reagents. rsc.org The use of recyclable solvents like methanol (B129727) in the synthesis process also contributes to a more environmentally friendly production cycle. google.com

Table 1: Comparison of Synthetic Methodologies for Phosphonium Salts

MethodSolventsConditionsSustainability Advantages
Traditional Synthesis Benzene, Toluene, XyleneHeating/RefluxEstablished, high-yielding
Mechanochemistry Solvent-freeGrinding/Ball-millingNo solvent waste, ambient temperature, potential for improved selectivity
Microwave-Assisted Solvent-free or reduced solventMicrowave irradiationReduced reaction time, lower energy consumption
Green Wittig Reaction Water or solvent-freeVariesAvoids hazardous organic solvents
Photocatalysis Acetonitrile (B52724)Visible light irradiationMild conditions, high functional group compatibility

Exploration of New Catalytic Applications and Systems

Beyond its classic role as a Wittig reagent precursor, this compound and its analogs are being explored for a variety of catalytic applications. These salts can function as phase-transfer catalysts, facilitating reactions between reagents in different phases (e.g., solid-liquid or liquid-liquid). nih.govgoogle.com This is particularly useful in synthetic chemistry for increasing reaction rates and yields.

Recent research has highlighted the role of this compound as a catalyst for the regio-controlled ring-opening polymerization of substituted epoxides. youtube.comresearchgate.netnih.govgoogle.comacs.orgtandfonline.com This application is significant for the synthesis of polymers with specific and well-defined structures.

Furthermore, phosphonium salts are being investigated as catalysts for the chemical fixation of carbon dioxide (CO₂). Air-stable internal phosphonium salts have been successfully used as catalysts for the N-methylation and N-formylation of amines using CO₂ as a C1 building block, often under solvent-free conditions. acs.org Methyltriphenylphosphonium bromide, a closely related salt, can also act as a precursor for electrophilic catalysts used to promote reactions such as carbonylation and Michael additions. sigmaaldrich.com The development of phosphonium ylides as ionic nucleophilic catalysts for reactions like the selective acylation of diols further expands their catalytic repertoire.

Table 2: Catalytic Applications of this compound and Analogs

Application AreaReaction TypeRole of Phosphonium Salt
Polymer Chemistry Ring-opening polymerizationCatalyst
Phase-Transfer Catalysis VariousPhase-transfer agent
Green Chemistry CO₂ utilization (e.g., N-formylation)Catalyst
Organic Synthesis Acyl transfer, Michael additionNucleophilic or electrophilic catalyst precursor
Corrosion Inhibition ElectrochemicalCorrosion inhibitor for iron

Advanced Functionalization Strategies for this compound Derivatives

The versatility of the phosphonium salt structure allows for extensive functionalization to create derivatives with tailored properties. Research in this area focuses on modifying the groups attached to the phosphorus atom—the methyl group, the three phenyl rings, or by creating entirely new, complex structures.

One key strategy involves synthesizing analogs where the triphenylphosphonium cation is appended to a biologically active molecule. For example, researchers have synthesized triphenylphosphonium analogs of the antibiotic chloramphenicol. wordpress.com In these chimeric compounds, the dichloromethyl group of the parent antibiotic is replaced with an alkyl(triphenyl)phosphonium residue, aiming to create agents with dual antimicrobial and antiproliferative activities. wordpress.com Similarly, fluorinated triphenylphosphonium analogs have been synthesized to improve cancer cell selectivity. rsc.org

Another approach involves the synthesis of phosphonium salts with different functional groups to be used as versatile building blocks. A straightforward, metal-free method has been developed for producing a wide range of thiophosphonium salts by coupling thiols, aldehydes, and triphenylphosphine. numberanalytics.com These thiophosphonium salts can then be further functionalized to create thioethers, thioesters, and dithioesters. numberanalytics.com General methods for synthesizing 1-hydroxyalkylphosphonium salts from various aldehydes also provide a platform for creating diverse derivatives. google.com These strategies enable the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry and materials science. rsc.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The unique properties of the triphenylphosphonium (TPP) cation, a core component of this compound, make it a valuable tool for interdisciplinary research, particularly in chemical biology. The TPP cation is lipophilic and can readily penetrate cell membranes. Crucially, it preferentially accumulates within mitochondria due to the large negative membrane potential of the inner mitochondrial membrane.

This mitochondria-targeting ability has been exploited to deliver therapeutic agents directly to these organelles. For instance, TPP-containing compounds are being investigated for their potential as neoplasm inhibitors. youtube.comresearchgate.netacs.org By concentrating cytotoxic agents within the mitochondria of cancer cells, it is possible to induce cell death more effectively. The TPP analogs of chloramphenicol, for example, were designed to act as dual-acting agents targeting both bacterial ribosomes and cellular membranes, with the TPP group facilitating cell entry. wordpress.com

The TPP cation also serves as a powerful vehicle for delivering molecular probes for biological imaging. Recently, newly synthesized quaternary phosphonium salts were used for fluorescence confocal imaging, successfully demonstrating their localization within mitochondria in living cells. rsc.org This approach is part of the broader field of bioorthogonal chemistry, where chemical reactions are performed inside living systems without interfering with native biological processes. Designing organelle-targeted probes is a key challenge, and the TPP moiety provides a reliable solution for mitochondrial targeting.

Computational Design and Predictive Modeling for Optimized Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems involving this compound and its derivatives. rsc.org A primary focus of these computational studies is the Wittig reaction, for which the ylide derived from this compound is a key reagent. prepchem.comacs.org

DFT calculations provide deep insights into the reaction mechanism, allowing researchers to map out the entire energy profile of the reaction, including transition states and intermediates. rsc.org This has been crucial for unequivocally supporting the generally accepted mechanism of the Wittig reaction and understanding the factors that control its stereoselectivity (i.e., the preference for forming either the E or Z alkene isomer). prepchem.comacs.org

Computational models can explain how the stability of the phosphonium ylide and the nature of the substituents on the phosphorus atom influence the reaction's outcome. prepchem.comacs.org For example, studies have detailed how dipole-dipole interactions in the transition state for stabilized ylides lead to high E-selectivity. prepchem.comacs.org This predictive power allows for the rational design of new ylides and reaction conditions to achieve a desired stereochemical outcome, which is critical in the synthesis of complex target molecules like pharmaceuticals. acs.orgnumberanalytics.com By modeling the reactivity of different ylides, chemists can optimize reaction selectivity and efficiency before ever stepping into the laboratory, saving time and resources. rsc.org

Q & A

Q. What are the primary synthetic routes for preparing methyltriphenylphosphonium chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via quaternization of triphenylphosphine (PPh₃) with methyl chloride (CH₃Cl) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds under anhydrous conditions, often in a polar aprotic solvent (e.g., dichloromethane or acetonitrile), at temperatures between 50–80°C for 12–24 hours . Key factors affecting yield include:

  • Purity of reagents : Moisture in PPh₃ or CH₃Cl can lead to hydrolysis byproducts.
  • Solvent selection : High dielectric solvents enhance ion-pair separation, improving reaction kinetics.
  • Stoichiometry : A 1:1 molar ratio of PPh₃ to CH₃Cl minimizes unreacted starting materials.

Q. How is this compound utilized in Wittig olefination, and what experimental parameters are critical for success?

The compound acts as a precursor to ylides in Wittig reactions, enabling alkene synthesis. Key steps include:

Ylide generation : Deprotonation with a strong base (e.g., NaH or KOᵗBu) in THF or DMF.

Reaction with carbonyl compounds : The ylide attacks aldehydes/ketones to form alkenes.
Critical parameters:

  • Base strength : Weak bases (e.g., NaOH) may fail to fully deprotonate the phosphonium salt.
  • Solvent polarity : Polar solvents stabilize the ylide intermediate .
  • Temperature : Reactions often proceed at 0–25°C to prevent side reactions.

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors.
  • Storage : Keep in a tightly sealed container, away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .
  • Waste disposal : Collect separately and treat as halogenated waste due to chloride content .

Q. Which analytical methods are most effective for characterizing this compound?

  • Melting point analysis : The compound melts at 221°C (with decomposition) .
  • NMR spectroscopy : ¹H and ³¹P NMR confirm structure (e.g., ³¹P signal at ~20–25 ppm for phosphonium salts).
  • Elemental analysis : Verify Cl⁻ content via titration or ion chromatography .

Advanced Research Questions

Q. How can solvent selection impact the efficiency of Wittig reactions using this compound?

Recent studies highlight deep eutectic solvents (DES) as green alternatives to traditional solvents. For example, a DES composed of choline chloride and urea (1:2 molar ratio) enhances ylide stability and reaction rates due to hydrogen-bonding interactions. Benefits include:

  • Reduced toxicity : DESs are biodegradable and non-flammable.
  • Recyclability : DESs can be reused for multiple reaction cycles without significant loss in activity .
    Data Comparison :
SolventYield (%)Reaction Time (h)
THF786
DMF854
DES (ChCl:Urea)825

Q. What strategies minimize byproduct formation during ylide generation?

Byproducts like triphenylphosphine oxide (TPPO) arise from incomplete deprotonation or oxidation. Mitigation strategies:

  • Base optimization : Use NaH instead of NaOH for stronger deprotonation.
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of PPh₃ residues.
  • Catalytic additives : Add molecular sieves to absorb moisture, reducing hydrolysis .

Q. Can this compound be isotopically labeled for mechanistic studies?

Yes. Deuterated analogs (e.g., CD₃-substituted phosphonium salts) are synthesized by reacting triphenylphosphine with deuterated methyl chloride (CD₃Cl) in deuterated solvents (e.g., D₂O or CDCl₃). Applications include:

  • Tracing reaction pathways : NMR or mass spectrometry to study ylide formation kinetics.
  • Isotope effect analysis : Compare reaction rates of protiated vs. deuterated compounds .

Q. What emerging applications exist for this compound beyond Wittig reactions?

  • Phase-transfer catalysis (PTC) : The compound facilitates reactions between immiscible phases (e.g., aqueous-organic systems) due to its amphiphilic structure. Example: Nucleophilic substitutions in biphasic media .
  • Material science : Used to synthesize ionic liquids for battery electrolytes or conductive polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltriphenylphosphonium chloride
Reactant of Route 2
Methyltriphenylphosphonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.